molecular formula C21H16ClNO B11994322 (2E)-N-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-enamide

(2E)-N-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B11994322
M. Wt: 333.8 g/mol
InChI Key: FYSYUIVSNBZMHG-NTCAYCPXSA-N
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Description

(2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide is an organic compound characterized by its biphenyl and chlorophenyl groups connected through a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.

    Formation of the Propenamide Linkage: The final step involves the condensation of the biphenyl and chlorophenyl intermediates with an appropriate amide-forming reagent under basic conditions to form the propenamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides or thiols.

Scientific Research Applications

(2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[1,1’-biphenyl]-4-yl-3-(2-bromophenyl)-2-propenamide
  • (2E)-N-[1,1’-biphenyl]-4-yl-3-(2-fluorophenyl)-2-propenamide
  • (2E)-N-[1,1’-biphenyl]-4-yl-3-(2-methylphenyl)-2-propenamide

Uniqueness

(2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C21H16ClNO

Molecular Weight

333.8 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-phenylphenyl)prop-2-enamide

InChI

InChI=1S/C21H16ClNO/c22-20-9-5-4-8-18(20)12-15-21(24)23-19-13-10-17(11-14-19)16-6-2-1-3-7-16/h1-15H,(H,23,24)/b15-12+

InChI Key

FYSYUIVSNBZMHG-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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